Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate
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Overview
Description
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate is an organophosphorus compound that contains a phosphonate group attached to a pyrrole ring, which is further substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate can be achieved through various methods. One common approach involves the reaction of diethyl phosphite with a suitable halogenated pyrrole derivative under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the halogenated carbon, resulting in the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. Additionally, microwave irradiation has been employed to accelerate the reaction and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (4-bromophenyl)phosphonate
Uniqueness
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties.
Properties
CAS No. |
87388-46-3 |
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Molecular Formula |
C14H17ClNO3P |
Molecular Weight |
313.71 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-diethoxyphosphoryl-1H-pyrrole |
InChI |
InChI=1S/C14H17ClNO3P/c1-3-18-20(17,19-4-2)14-10-16-9-13(14)11-6-5-7-12(15)8-11/h5-10,16H,3-4H2,1-2H3 |
InChI Key |
BVHUZEMJHNLWES-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CNC=C1C2=CC(=CC=C2)Cl)OCC |
Origin of Product |
United States |
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